Ethyl 3-(N-butyl-4-methylbenzamido)propanoate Ethyl 3-(N-butyl-4-methylbenzamido)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13562005
InChI: InChI=1S/C17H25NO3/c1-4-6-12-18(13-11-16(19)21-5-2)17(20)15-9-7-14(3)8-10-15/h7-10H,4-6,11-13H2,1-3H3
SMILES: CCCCN(CCC(=O)OCC)C(=O)C1=CC=C(C=C1)C
Molecular Formula: C17H25NO3
Molecular Weight: 291.4 g/mol

Ethyl 3-(N-butyl-4-methylbenzamido)propanoate

CAS No.:

Cat. No.: VC13562005

Molecular Formula: C17H25NO3

Molecular Weight: 291.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(N-butyl-4-methylbenzamido)propanoate -

Specification

Molecular Formula C17H25NO3
Molecular Weight 291.4 g/mol
IUPAC Name ethyl 3-[butyl-(4-methylbenzoyl)amino]propanoate
Standard InChI InChI=1S/C17H25NO3/c1-4-6-12-18(13-11-16(19)21-5-2)17(20)15-9-7-14(3)8-10-15/h7-10H,4-6,11-13H2,1-3H3
Standard InChI Key WKVJXVQNKLJZOX-UHFFFAOYSA-N
SMILES CCCCN(CCC(=O)OCC)C(=O)C1=CC=C(C=C1)C
Canonical SMILES CCCCN(CCC(=O)OCC)C(=O)C1=CC=C(C=C1)C

Introduction

Ethyl 3-(N-butyl-4-methylbenzamido)propanoate is a chemical compound with a molecular formula of C17H25NO3 and a molecular weight of 291.39 g/mol. It features a propanoate backbone with a butyl group and a 4-methylbenzamide moiety, contributing to its unique properties and potential applications in medicinal chemistry and organic synthesis .

Synthesis and Preparation

The synthesis of Ethyl 3-(N-butyl-4-methylbenzamido)propanoate typically involves the reaction of appropriate starting materials, such as 4-methylbenzoic acid derivatives and butylamine, followed by esterification with ethanol. The specific steps may vary depending on the desired yield and purity.

Potential Applications and Biological Activities

While specific biological activities of Ethyl 3-(N-butyl-4-methylbenzamido)propanoate are not extensively documented, compounds with similar structures often exhibit antimicrobial and anti-inflammatory properties. The presence of the benzamide moiety suggests potential interactions with biological targets such as enzymes or receptors.

CompoundStructural DifferencesBiological Activity
Ethyl 3-(N-butyl-2-methylbenzamido)propanoateMethyl group at a different position on the benzene ringAntimicrobial and anti-inflammatory properties
Ethyl 3-(N-propyl-4-methylbenzamido)propanoateVariation in alkyl chain lengthPotential variation in biological activity

Comparative Analysis with Similar Compounds

Comparing Ethyl 3-(N-butyl-4-methylbenzamido)propanoate with similar compounds highlights the importance of structural variations in influencing biological activity. For instance, changing the position of the methyl group on the benzene ring or altering the alkyl chain length can significantly affect the compound's reactivity and efficacy.

Safety and Handling

Ethyl 3-(N-butyl-4-methylbenzamido)propanoate is classified with hazard statements such as H302, indicating potential harm if swallowed. It should be handled with caution, following standard laboratory safety protocols, and stored in sealed containers at room temperature .

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